4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique bicyclic structure, which is composed of an imidazole ring fused with a quinoline moiety. It has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications.
The compound can be sourced from various chemical databases and publications, including PubChem and scientific literature that detail its synthesis and biological properties . The molecular formula for 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one is , with a molecular weight of approximately 188.23 g/mol .
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of imidazoquinolines, which are known for their pharmacological significance and utility in drug development.
The synthesis of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
These synthetic methods often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Catalysts may also be employed to facilitate reactions and improve efficiency.
The molecular structure of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one can be described as follows:
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one participates in various chemical reactions that are essential for its transformation into derivatives.
These reactions are often characterized by their regioselectivity and stereochemistry, which can significantly influence the biological activity of the resulting compounds.
The mechanism of action for 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets within biological systems.
The compound may bind to various enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, derivatives of this compound have shown potential in targeting dopamine receptors, which are crucial in treating neurological disorders .
Understanding these mechanisms is essential for optimizing drug design and therapeutic efficacy.
The physical and chemical properties of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one contribute to its functionality in various applications.
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one has several scientific uses:
The imidazoquinolinone scaffold emerged as a significant pharmacophore in dopaminergic research following the discovery that 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one (also designated as compound (R)-6 in early literature) is a biologically active metabolite of the dopamine agonist (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine (designated as (R)-3). This metabolic transformation was first documented in 1997 using in vitro studies with liver microsomes from mice and monkeys [3]. The parent compound (R)-3 exhibited potent dopamine agonist activity in vivo but paradoxically showed low affinity in in vitro binding assays. Researchers resolved this discrepancy by identifying that (R)-3 undergoes metabolic activation via two primary pathways:
Cross-species metabolic studies revealed substantial variations in the extent of this activation, with non-human primates showing efficient conversion to (R)-6. This metabolite demonstrated high binding affinity for dopamine D₂ receptors (D₂R) and serotonin 5-HT₁ₐ receptors, confirming its role in mediating the in vivo effects of the parent molecule [3]. The structural elucidation of this scaffold enabled its synthesis as a single enantiomer from quinoline precursors, establishing a foundation for targeted medicinal chemistry applications [3] [8].
Table 1: Metabolic Pathways of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine ((R)-3)
Metabolite | Structural Modification | Biological Activity |
---|---|---|
(R)-4 | N-demethylation | Intermediate lower activity |
(R)-5 | Oxidation to quinolinone | Moderate dopaminergic activity |
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one ((R)-6) | Fully oxidized structure | Potent D₂R and 5-HT₁ₐ affinity |
The commercial accessibility of the core scaffold (exemplified by CAS PH016165) facilitated further pharmacological exploration [8]. This compound’s crystallographically defined planar tricyclic structure—comprising fused imidazole and quinoline rings—provided a versatile template for structure-activity relationship (SAR) studies aimed at optimizing receptor selectivity and metabolic stability [3] [8].
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one gained prominence as the primary pharmacophore (PP) of sumanirole (U-95666E or PNU-95666E), a compound initially reported as a highly selective dopamine D₂ receptor (D₂R) agonist. Early studies attributed >200-fold D₂R over D₃ receptor (D₃R) binding selectivity to sumanirole, positioning it as a valuable tool for distinguishing D₂R- and D₃R-mediated physiological effects [1]. However, rigorous reassessment in 2016 revealed this selectivity was markedly lower than originally claimed when evaluated using agonist radioligands like [³H]7-hydroxy-N,N-dipropyl-2-aminotetralin ([³H]7-OH-DPAT) [1].
The imidazoquinolinone core enabled strategic structural modifications at the N-1, N-5, and C-8 positions to optimize receptor subtype selectivity. Key findings include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: